3-(7-Nitro-3-indolyl)-1-propanamine
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Overview
Description
3-(7-Nitro-3-indolyl)-1-propanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group at the 7th position of the indole ring and a propanamine chain makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole precursor followed by the introduction of the propanamine chain. One common method includes the nitration of indole to form 7-nitroindole, which is then subjected to a series of reactions to introduce the propanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(7-Nitro-3-indolyl)-1-propanamine can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 3-(7-Amino-3-indolyl)-1-propanamine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(7-Nitro-3-indolyl)-1-propanamine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structure suggests potential pharmacological activities. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with various enzymes and receptors. The propanamine chain may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
- Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
Comparison:
- 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid: This compound has a carboxylic acid group instead of a propanamine chain, which may affect its solubility and reactivity.
- Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate: The presence of an ester group in this compound can influence its chemical properties and potential applications.
Uniqueness: 3-(7-Nitro-3-indolyl)-1-propanamine is unique due to the presence of the propanamine chain, which can enhance its biological activity and solubility compared to other similar compounds.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(7-nitro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3O2/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14(15)16/h1,4-5,7,13H,2-3,6,12H2 |
InChI Key |
RDKWOWHSWWJZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCCN |
Origin of Product |
United States |
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